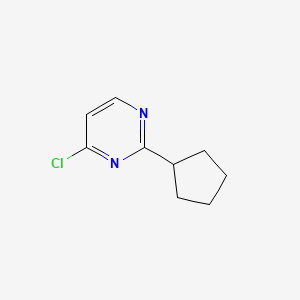

4-Chloro-2-cyclopentylpyrimidine

Vue d'ensemble

Description

4-Chloro-2-cyclopentylpyrimidine, also known as CCP or CYC-2-CPY, is a pyrimidine derivative . It has been developed in recent years as a key building block in the synthesis of various biologically active molecules.

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-cyclopentylpyrimidine is represented by the InChI code1S/C9H11ClN2/c10-8-5-6-11-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2 . The molecular weight is 182.65 . Physical And Chemical Properties Analysis

4-Chloro-2-cyclopentylpyrimidine has a molecular weight of 182.65 . It is a liquid at normal temperature .Applications De Recherche Scientifique

Gene Cloning and Expression Studies

4-Chloro-2-cyclopentylpyrimidine: is a valuable compound in the field of genetic engineering. It can be used to modify plasmids, which are DNA molecules that are separate from the chromosomal DNA and can replicate independently . These modified plasmids can then be used to clone genes, allowing researchers to study gene function and expression in a controlled environment. This application is crucial for understanding genetic diseases and developing gene therapies.

Molecular Diagnostics

In molecular diagnostics, 4-Chloro-2-cyclopentylpyrimidine can be utilized to prepare DNA constructs that are essential for the detection of genetic mutations and infections . By incorporating this compound into specific sequences, scientists can create sensitive assays that can detect even low levels of pathogens or genetic changes, which is vital for early diagnosis and treatment.

Drug Discovery and Development

This compound plays a significant role in the synthesis of new pharmaceuticals. Its structure is a key intermediate in the creation of various pyrimidine derivatives, which are often found in drugs that treat a wide range of diseases . Researchers can use it to synthesize novel compounds and evaluate their therapeutic potential.

Agricultural Biotechnology

In the agricultural sector, 4-Chloro-2-cyclopentylpyrimidine can be used to engineer crops with improved traits . By altering the genetic makeup of plants, scientists can develop varieties that are more resistant to diseases, pests, and environmental stresses, leading to increased crop yields and food security.

Material Science

The compound’s unique chemical properties make it suitable for creating new materials with specific characteristics . It can be used as a building block in the synthesis of organic compounds that form the basis of advanced materials, such as conductive polymers or biodegradable plastics.

Environmental Bioremediation

4-Chloro-2-cyclopentylpyrimidine: can also contribute to environmental cleanup efforts. By incorporating it into the genetic structure of microorganisms, researchers can enhance their ability to break down pollutants . This application is particularly important for the bioremediation of contaminated sites, where these engineered microorganisms can be used to degrade toxic substances safely and efficiently.

Safety and Hazards

Orientations Futures

While specific future directions for 4-Chloro-2-cyclopentylpyrimidine are not mentioned in the search results, pyrimidines have been highlighted for their potential in the development of new anti-inflammatory agents . The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .

Mécanisme D'action

Mode of Action

It is known that anilinopyrimidines (ap), a class of compounds to which 4-chloro-2-cyclopentylpyrimidine may belong, inhibit methionine biosynthesis and secretion of hydrolytic enzymes . This suggests that 4-Chloro-2-cyclopentylpyrimidine might interact with its targets in a similar manner, leading to changes in the biochemical processes of the cell.

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that the compound might affect the methionine biosynthesis pathway and the secretion of hydrolytic enzymes . The downstream effects of these interactions would depend on the specific role of these pathways in the cell.

Propriétés

IUPAC Name |

4-chloro-2-cyclopentylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-8-5-6-11-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUWAKKBIRIJTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-cyclopentylpyrimidine | |

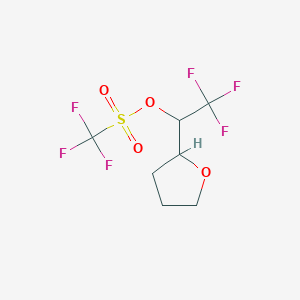

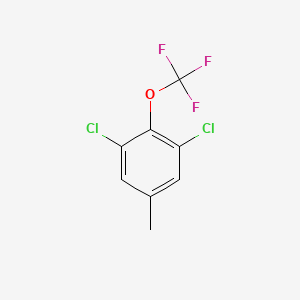

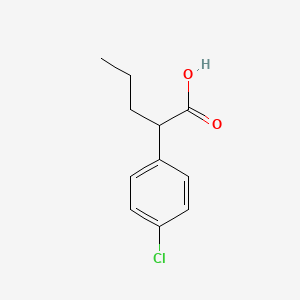

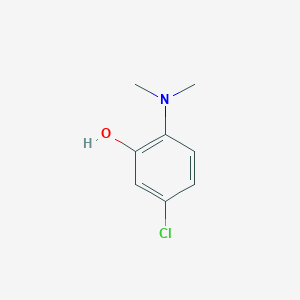

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

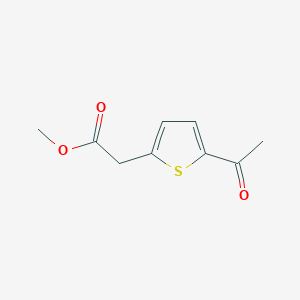

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1452482.png)

![1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B1452486.png)

![methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine](/img/structure/B1452500.png)

![2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1452504.png)